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Compound of Interest

Compound Name: SGC2085 hydrochloride

cat. No.: B593814

Introduction to CARM1 as a Therapeutic Target

Coactivator-associated arginine methyltransferase 1 (CARML1) is a key enzyme that catalyzes
the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to arginine residues on
histone and non-histone proteins.[5][6] This post-translational modification plays a crucial role
in various cellular processes, including transcriptional regulation, mRNA splicing, and signal
transduction.[5] CARM1 is particularly known for methylating histone H3 at arginines 17 and
26, which are epigenetic marks associated with transcriptional activation.[5][7]

Dysregulation of CARML1 activity has been implicated in several diseases, most notably in
cancer.[8][9] Overexpression of CARML is observed in various cancers, including breast,
colorectal, and prostate cancers, where it can act as a coactivator for oncogenic transcription
factors such as estrogen receptor-a (ERa) and B-catenin.[7][8] This has established CARML1 as
a promising therapeutic target for the development of novel anti-cancer agents.

The Discovery of SGC2085 via Virtual Screening

The identification of SGC2085 was the result of a comprehensive virtual screening campaign
designed to find novel inhibitors of CARM1.[1][2][3] This computational approach allowed for
the efficient screening of a large chemical library to identify compounds with a high likelihood of
binding to the target protein.

Virtual Screening Workflow

The virtual screening process for the discovery of SGC2085 involved several key stages, from
initial library screening to hit validation and optimization.
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Caption: Virtual screening workflow leading to the discovery of SGC2085.
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The process began with a large chemical library that was computationally docked into the
crystal structure of CARM1. The docked compounds were then scored and ranked based on
their predicted binding affinity. A selection of the top-scoring compounds was then procured for
experimental validation.

Following the initial computational screening, the selected hits were subjected to in vitro
biochemical assays to confirm their inhibitory activity against CARM1. Promising hits
underwent structure-activity relationship (SAR) studies, which guided the chemical synthesis of
more potent and selective analogs. This iterative process of computational design and
experimental testing ultimately led to the identification of SGC2085.[1][2]

In Vitro Characterization of SGC2085

SGC2085 was extensively characterized through a series of in vitro assays to determine its
potency, selectivity, and mechanism of action.

Potency and Selectivity

The inhibitory potency of SGC2085 was determined using an AlphaLISA (Amplified
Luminescent Proximity Homogeneous Assay), which measures the methylation of a
biotinylated histone H3 peptide substrate by CARM1. SGC2085 demonstrated potent inhibition
of CARM1 with a half-maximal inhibitory concentration (IC50) of 50 nM.[1][2]

To assess the selectivity of SGC2085, its inhibitory activity was tested against a panel of other
protein arginine methyltransferases (PRMTSs). The results showed that SGC2085 is highly
selective for CARM1, with over 100-fold selectivity against most other PRMTs.[1][2] The IC50
values for SGC2085 against various PRMTs are summarized in the table below.
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Target IC50 (pM)
CARM1 (PRMT4) 0.050
PRMT1 >50
PRMT3 >50
PRMT5 >50
PRMTG6 5.2
PRMT7 >50
PRMTS8 >50

Data compiled from available literature.[1][2][10]

CARM1 Signaling Pathway and Mechanism of
Action of SGC2085

CARML1 is a key transcriptional coactivator that functions by methylating histone and non-
histone proteins, leading to the activation of gene expression. SGC2085 acts as a competitive
inhibitor of CARM1, likely by binding to the substrate-binding site and preventing the
methylation of its targets.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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